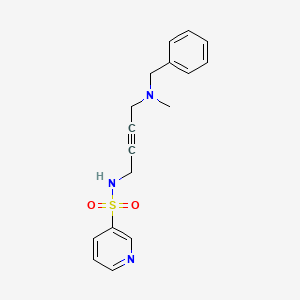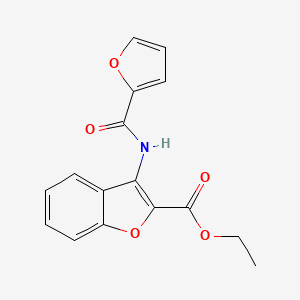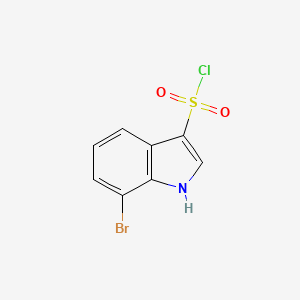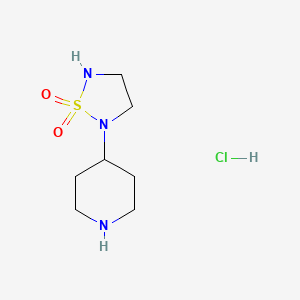![molecular formula C21H15F3N2O2S B2678298 3-(2-methylphenyl)-1-{[2-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326928-01-1](/img/structure/B2678298.png)
3-(2-methylphenyl)-1-{[2-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(2-methylphenyl)-1-{[2-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione” is a complex organic molecule. It contains a thieno[3,2-d]pyrimidine core, which is a bicyclic heterocycle containing sulfur and nitrogen atoms. The molecule also contains two phenyl rings, one of which is substituted with a methyl group and the other with a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (phenyl and thieno[3,2-d]pyrimidine), a trifluoromethyl group, and a dione group. The presence of these functional groups would influence the compound’s chemical properties and reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the aromatic rings, the trifluoromethyl group, and the dione group. The aromatic rings could undergo electrophilic aromatic substitution reactions, while the trifluoromethyl group could potentially participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings and the trifluoromethyl group could increase the compound’s hydrophobicity .Scientific Research Applications
Biological Activity and Therapeutic Potential
Thieno[3,2-d]pyrimidine derivatives have been synthesized and investigated for their biological activities, showing promise in various therapeutic areas. For example, the synthesis of thienopyrimidine derivatives has been motivated by their potential high biological activities, including acting as inhibitors of adenosine kinase, affecting platelet aggregation, and showing antileukemia and anticancer activities (El-Gazzar, Hussein, & Aly, 2006). Another study focused on the synthesis and structure-activity relationships (SAR) of thieno[2,3-d]pyrimidine-2,4-dione derivatives, identifying them as potent GnRH receptor antagonists with applications in treating reproductive diseases (Guo et al., 2003).
Chemical Synthesis and Reactivity
Research into the synthesis and reactivity of thieno[3,2-d]pyrimidine derivatives reveals diverse chemical applications. A study on convenient synthesis techniques for substituted 3-aminothiophene-2-carbonitriles, which can be converted into thieno[3,2-d]pyrimidines, demonstrates the versatility and utility of these compounds in creating novel heterocyclic structures (Ren, Rao, & Klein, 1986). Furthermore, the development of specific intramolecular interactions in a bis(2-thienyl)maleimide derivative highlights the importance of structural features in determining the properties and reactivities of thieno[3,2-d]pyrimidine-based compounds (Krayushkin et al., 2011).
Supramolecular Chemistry
Thieno[3,2-d]pyrimidine derivatives also find applications in supramolecular chemistry. The dihydropyrimidine-2,4-(1H,3H)-dione functionality, a close relative to the thieno[3,2-d]pyrimidine structure, has been employed as a module for novel crown-containing hydrogen-bonded supramolecular assemblies, showcasing the potential of these compounds in designing complex molecular architectures (Fonari et al., 2004).
Material Science
In the realm of materials science, thieno[3,2-d]pyrimidine derivatives contribute to the development of novel materials. For instance, the creation of crystalline conjugated polymers containing fused thieno[3,2-b]thiophene and thieno[3,4-c]pyrrole-4,6-dione units for bulk heterojunction solar cells illustrates the role of thieno[3,2-d]pyrimidine structures in advancing photovoltaic technologies (Chen et al., 2011).
Future Directions
properties
IUPAC Name |
3-(2-methylphenyl)-1-[[2-(trifluoromethyl)phenyl]methyl]-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N2O2S/c1-13-6-2-5-9-16(13)26-19(27)18-17(10-11-29-18)25(20(26)28)12-14-7-3-4-8-15(14)21(22,23)24/h2-11,18H,12H2,1H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUATTYCLBPIMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3C(=[N+](C2=O)CC4=CC=CC=C4C(F)(F)F)C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N2O2S+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2678215.png)
![N-ethyl-2-[4-(2-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B2678217.png)
![methyl 4-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate](/img/structure/B2678220.png)
![1-methyl-3-(3-methylbutyl)-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2678221.png)

![4-Methyl-2-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2678224.png)
![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2678225.png)


![(2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one](/img/structure/B2678229.png)

![2-[6-(4-Chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2678232.png)

